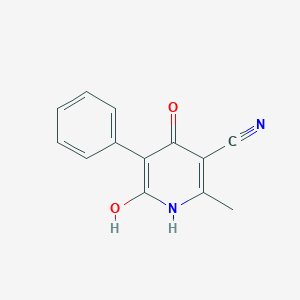

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine

Descripción general

Descripción

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine is a heterocyclic organic compound with the molecular formula C13H10N2O2 It is characterized by a pyridine ring substituted with cyano, hydroxy, methyl, and phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors, automated synthesis systems, and large-scale purification techniques to ensure consistent quality and scalability. The choice of raw materials, reaction conditions, and purification methods are critical to the efficiency and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 3-cyano-4,6-dioxo-2-methyl-5-phenylpyridine.

Reduction: Formation of 3-amino-4,6-dihydroxy-2-methyl-5-phenylpyridine.

Substitution: Formation of halogenated derivatives such as 3-cyano-4,6-dihydroxy-2-methyl-5-(halophenyl)pyridine.

Aplicaciones Científicas De Investigación

Chemistry

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine serves as a building block in the synthesis of more complex heterocyclic compounds. Its versatile functional groups allow for further modifications and transformations in organic synthesis.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains. The mechanism involves disruption of microbial cell membranes and inhibition of metabolic pathways.

- Anticancer Properties : It has demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT116) with an IC50 value of approximately 6.76 µg/mL. The proposed mechanism involves modulation of apoptotic gene expression, increasing pro-apoptotic markers like Bax while decreasing anti-apoptotic factors such as Bcl2.

Medicine

This compound is explored as a lead compound in drug discovery for various therapeutic targets. Its ability to interact with molecular targets such as enzymes or receptors makes it a candidate for developing new medications.

Industry

In industrial applications, this compound is utilized in the development of advanced materials , including organic semiconductors and dyes. Its unique chemical properties facilitate the creation of specialty chemicals with specific functionalities.

Antimicrobial Efficacy

A study tested the compound against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Cancer Cell Line Study

In investigations involving colon cancer cells, treated cells exhibited significant DNA fragmentation after exposure to varying concentrations of the compound, confirming its potential as a chemotherapeutic agent.

Neuroprotection

Recent studies suggest neuroprotective effects against oxidative stress-induced damage in neuronal cultures, indicating potential applications in treating neurodegenerative diseases.

Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile | Moderate | No | Limited |

| 4-Hydroxy-2-methyl-6-oxo-5-phenylpyridine | Yes | Moderate | No |

Mecanismo De Acción

The mechanism of action of 3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like cyano and hydroxy allows for hydrogen bonding, electrostatic interactions, and hydrophobic effects, which contribute to its biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile

- 4-Hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carbonitrile

Uniqueness

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Actividad Biológica

3-Cyano-4,6-dihydroxy-2-methyl-5-phenylpyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, and neuroprotective properties. The information is derived from various research studies and reviews.

Chemical Structure and Properties

The compound's structure features a pyridine ring with hydroxyl and cyano substituents, which contribute to its reactivity and biological interactions. The following table summarizes key structural characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 240.26 g/mol |

| CAS Number | 127581-31-1 |

| Functional Groups | Hydroxy (-OH), Cyano (-CN) |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against colorectal cancer cell lines. In a study, it was shown to induce apoptosis in HCT116 cells with an IC50 value of approximately 6.76 µg/mL, indicating strong cytotoxicity compared to standard chemotherapeutics . The proposed mechanism involves the modulation of apoptotic gene expression, particularly increasing levels of pro-apoptotic markers like Bax and p53 while decreasing anti-apoptotic factors such as Bcl2 .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and enhancing antioxidant enzyme activity. These findings are significant for potential applications in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The presence of hydroxyl groups allows for hydrogen bonding, enhancing binding affinity to receptors and enzymes involved in critical biological pathways. Specifically, it may modulate the activity of adenosine receptors, which play a role in numerous physiological processes .

Case Studies

- Antimicrobial Efficacy : A study tested the compound against Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

- Cancer Cell Line Study : In another investigation involving colon cancer cells, treated cells showed significant DNA fragmentation after exposure to varying concentrations of the compound, confirming its potential as a chemotherapeutic agent .

- Neuroprotection : A recent study highlighted the protective effects against oxidative stress in neuronal cultures, suggesting applications in treating conditions like Alzheimer's disease.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile | Moderate | No | Limited |

| 4-Hydroxy-2-methyl-6-oxo-5-phenylpyridine | Yes | Moderate | No |

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-6-oxo-5-phenyl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-8-10(7-14)12(16)11(13(17)15-8)9-5-3-2-4-6-9/h2-6H,1H3,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPPPMIHTUGGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=O)N1)C2=CC=CC=C2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716117 | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127581-31-1 | |

| Record name | 4-Hydroxy-2-methyl-6-oxo-5-phenyl-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.